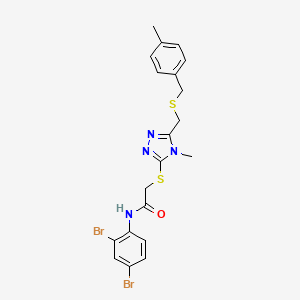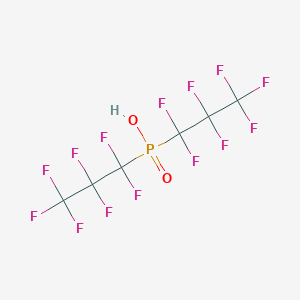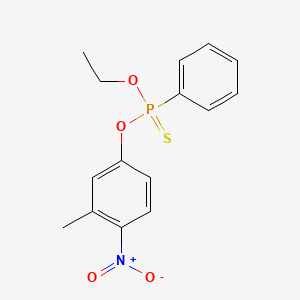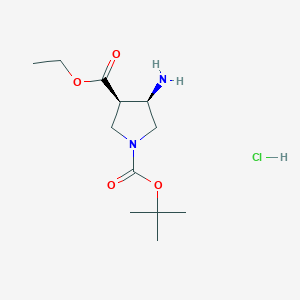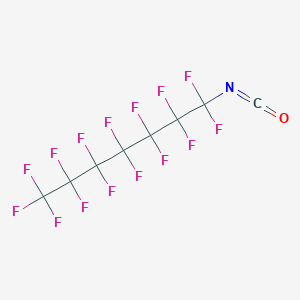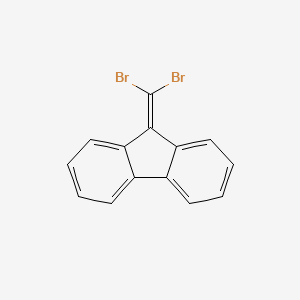
9H-Fluorene, 9-(dibromomethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 9-(dibromomethylene)- is a chemical compound with the molecular formula C14H8Br2 and a molecular weight of 336.02 g/mol It is known for its unique structure, which includes a fluorene backbone substituted with a dibromomethylene group at the 9-position
Métodos De Preparación
The synthesis of 9H-Fluorene, 9-(dibromomethylene)- typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
9H-Fluorene, 9-(dibromomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 9H-Fluorene, 9-methylene- using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of 9H-Fluorene, 9-(dibromomethylene)- can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with methoxide ions typically yields methoxy-substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
9H-Fluorene, 9-(dibromomethylene)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various fluorene derivatives.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.
Medicinal Chemistry: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 9-(dibromomethylene)- involves its interaction with various molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and materials science to create new compounds with desired properties .
Comparación Con Compuestos Similares
9H-Fluorene, 9-(dibromomethylene)- can be compared with other halogenated fluorene derivatives, such as:
9H-Fluorene, 9-(dichloromethylene)-: Similar in structure but with chlorine atoms instead of bromine. It exhibits different reactivity and physical properties due to the difference in halogen atoms.
9H-Fluorene, 9-(dibromomethyl)-: This compound has a dibromomethyl group instead of dibromomethylene. The presence of an additional hydrogen atom alters its chemical behavior.
2,7-Dibromo-9-(dibromomethylene)-9H-fluorene: This compound has additional bromine atoms at the 2 and 7 positions, leading to increased reactivity and different applications.
The uniqueness of 9H-Fluorene, 9-(dibromomethylene)- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
885-39-2 |
|---|---|
Fórmula molecular |
C14H8Br2 |
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
9-(dibromomethylidene)fluorene |
InChI |
InChI=1S/C14H8Br2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
Clave InChI |
YLTRQNLHBWKYTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


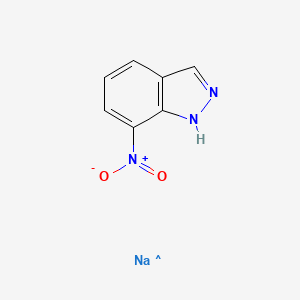
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
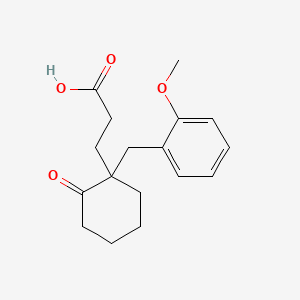

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
